molecular formula C16H13ClN2O2 B2916700 N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-62-1

N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2916700
CAS No.: 942005-62-1
M. Wt: 300.74
InChI Key: JJKMJLLPGXHHRO-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule belongs to a class of compounds known as furopyridine carboxamides, which have been identified in scientific literature as valuable scaffolds for the development of biologically active agents . While specific pharmacological data for this exact compound is not available in the searched literature, structural analogs, particularly those based on the furo[3,2-b]pyridine core, are actively investigated for their potential as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . The mGlu5 receptor is a well-established target for a range of central nervous system (CNS) disorders, including Levodopa-Induced Dyskinesia associated with Parkinson's disease, fragile X syndrome, anxiety, and chronic pain . Researchers value this chemical space for its potential to yield potent and selective tool compounds with improved metabolic stability and brain penetrance compared to older chemotypes. The structure incorporates a furo[3,2-b]pyridine core, a privileged structure in medicinal chemistry, linked to a 3-chloro-4-methylaniline moiety. This arrangement is typical of molecules designed for structure-activity relationship (SAR) studies, allowing researchers to explore interactions with specific biological targets. This product is intended for use in in vitro biochemical and pharmacological assays to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-3-5-11(7-12(9)17)19-16(20)15-8-13-14(21-15)6-4-10(2)18-13/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMJLLPGXHHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 3-chloro-4-methylphenyl group: This step often involves a substitution reaction where a suitable halogenated precursor reacts with the furo[3,2-b]pyridine core.

    Formation of the carboxamide group: This can be accomplished through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammatory disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Furan vs. Furopyridine Derivatives
  • N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide (): Structure: Features a simple furan ring (non-fused) substituted with a 2-chlorophenyl group and a carboxamide-linked 3-chloro-4-methylphenyl group. Molecular Formula: C₁₈H₁₃Cl₂NO₂ (MW: 346.21 g/mol).
  • Target Compound :

    • Structure : Furo[3,2-b]pyridine (fused furan and pyridine) with a methyl group at position 3.
    • Implication : Enhanced π-π stacking interactions due to fused rings, possibly improving target engagement in enzymes or receptors requiring planar ligands .
(b) Pyridine Derivatives
  • 5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (): Structure: Pyridine ring with chloro, oxo, and trifluoromethyl-benzyl substituents. Contrast: The target compound lacks electron-withdrawing trifluoromethyl groups, which may reduce oxidative metabolism and improve metabolic half-life .

Substituent Effects on Pharmacokinetics

(a) Chloro vs. Methyl Substitutions
  • N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Structure: Thiazolidinone core with a 4-chlorophenyl group. The target compound’s 3-chloro-4-methylphenyl group may offer a balance between lipophilicity and steric bulk .
(b) Fluorinated Analogs
  • F13714 ():
    • Structure : Piperidine-linked fluorophenyl and pyridinylmethyl groups.
    • Key Feature : Fluorine atoms improve metabolic stability and membrane permeability. The target compound lacks fluorine, suggesting differences in CYP450-mediated metabolism .

Structural and Functional Comparison Table

Compound Name Core Structure Molecular Formula MW (g/mol) Key Substituents Potential Advantages/Disadvantages
N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (Target) Furo[3,2-b]pyridine Not explicitly provided (Inferred: ~C₁₇H₁₄ClN₂O₂) ~327.8 5-methyl, 3-chloro-4-methylphenyl Enhanced planarity for target engagement
N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide Furan C₁₈H₁₃Cl₂NO₂ 346.21 2-chlorophenyl, 3-chloro-4-methylphenyl Higher lipophilicity; potential toxicity
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-pyridine-3-carboxamide Pyridine C₂₀H₁₂ClF₅N₂O₂ 442.77 Cl, F, CF₃-benzyl High BBB penetration; metabolic liability
F13714 Piperidine-pyridine C₂₁H₂₅ClF₂N₄O 430.90 Fluoro, methylaminopyridine Improved stability; complex synthesis

Research Implications and Gaps

  • Activity Data : Evidence lacks direct biological data for the target compound. Assays comparing IC₅₀ values against kinase or receptor targets would clarify its advantages over analogs.
  • Toxicity : The dual chloro groups in ’s compound raise toxicity concerns; the target compound’s single chloro group may mitigate this.
  • Synthetic Scalability : Methods in –4 suggest scalability, but yield optimization for the target compound remains unexplored.

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